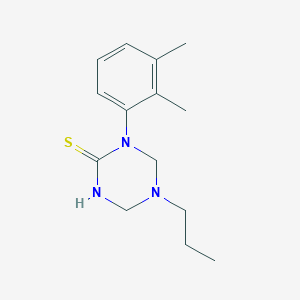
1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione is an organic compound that belongs to the class of triazinanes This compound is characterized by a triazinane ring substituted with a 2,3-dimethylphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione typically involves the reaction of 2,3-dimethylphenylamine with propyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazinane ring can be substituted with different nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, halides, alkoxides, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated or alkoxylated triazinanes.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the formulation of coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazinane ring and the phenyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-3-propyl-1,3,5-triazinane-2-thione: Similar structure but different substitution pattern.
1-(2,4-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione: Variation in the position of methyl groups on the phenyl ring.
1-(2,3-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione: Different alkyl group substitution.
Uniqueness: 1-(2,3-Dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,3-dimethylphenyl and propyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N3S |
|---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H21N3S/c1-4-8-16-9-15-14(18)17(10-16)13-7-5-6-11(2)12(13)3/h5-7H,4,8-10H2,1-3H3,(H,15,18) |
InChI Key |
GCIVSMPSTFUWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=S)N(C1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















